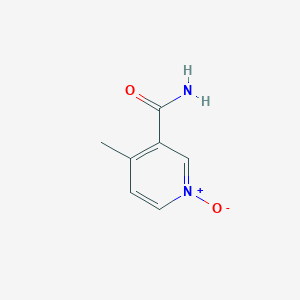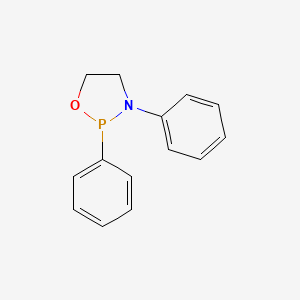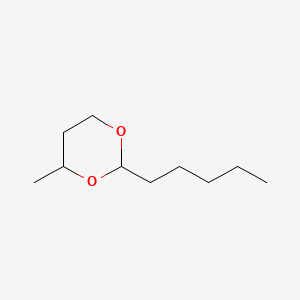
4-Methyl-2-pentyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-pentyl-1,3-dioxane is an organic compound with the molecular formula C9H18O2. This compound is primarily used as a flavoring agent in the food industry due to its pleasant aroma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methyl-2-pentyl-1,3-dioxane can be synthesized through the acetalization of hexanal with propylene glycol. The reaction typically involves the use of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions to facilitate the formation of the cyclic acetal .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the equilibrium towards the formation of the acetal. The product is then purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-2-pentyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the dioxane ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Various nucleophiles like alkoxides, amines, and halides.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted dioxanes.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-pentyl-1,3-dioxane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methyl-2-pentyl-1,3-dioxane involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s antimicrobial activity is believed to result from its interaction with microbial cell membranes, leading to cell lysis .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxane: A structurally similar compound with a six-membered ring containing two oxygen atoms.
2-Methyl-1,3-dioxolane: Another related compound with a five-membered ring and similar chemical properties.
Uniqueness: 4-Methyl-2-pentyl-1,3-dioxane is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its use as a flavoring agent and its potential biological activities set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
5455-66-3 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
4-methyl-2-pentyl-1,3-dioxane |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-6-10-11-8-7-9(2)12-10/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
PAZFSHXCNQDZKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1OCCC(O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


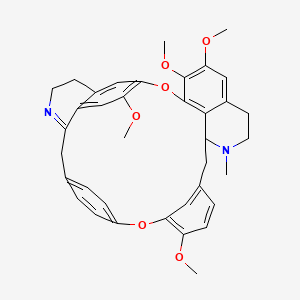
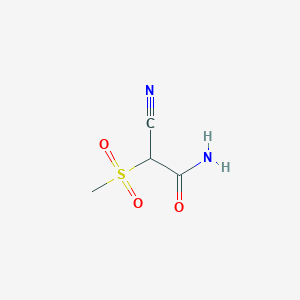
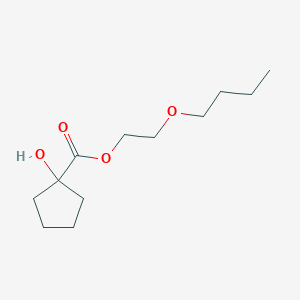
![4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol](/img/structure/B14736149.png)
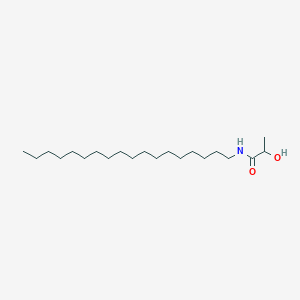
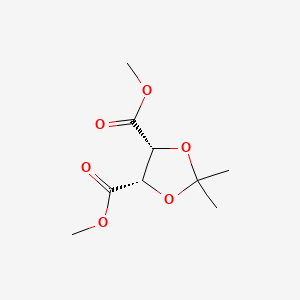
![1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene](/img/structure/B14736172.png)
![3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid](/img/structure/B14736176.png)
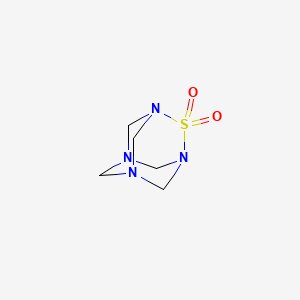
![1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea](/img/structure/B14736192.png)
![2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14736193.png)
![[Ethyl(dimethyl)silyl]methanol](/img/structure/B14736200.png)
